Lmk-235

Beschreibung

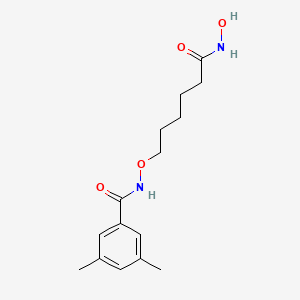

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYZCEONIWEUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418033-25-6 | |

| Record name | N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

LMK-235: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMK-235 is a potent and selective small molecule inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC4 and HDAC5.[1][2] By inhibiting these enzymes, this compound modulates the acetylation status of histones and other proteins, leading to changes in gene expression and the activation of various cellular pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its effects on cellular signaling.

Core Mechanism of Action: Selective HDAC Inhibition

The primary mechanism of action of this compound is the selective inhibition of HDAC4 and HDAC5.[1][3] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[4][5] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[5] this compound binds to the active site of HDAC4 and HDAC5, preventing them from carrying out their deacetylase function.[5] This leads to an accumulation of acetylated histones, a more open chromatin structure, and altered gene expression.[5][6]

The selectivity of this compound for HDAC4 and HDAC5 is a key feature, distinguishing it from pan-HDAC inhibitors which target a broader range of HDAC isoforms.[3][4] This selectivity may contribute to a more favorable therapeutic window and a reduction in off-target effects.

Quantitative Data: Inhibitory Activity and Cytotoxicity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different HDAC isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: this compound Inhibitory Activity against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC5 | 4.22 |

| HDAC4 | 11.9 |

| HDAC6 | 55.7 |

| HDAC1 | 320 |

| HDAC11 | 852 |

| HDAC2 | 881 |

| HDAC8 | 1278 |

| Data sourced from MedchemExpress and Tocris Bioscience.[2] |

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.49 |

| A2780CisR | Cisplatin-Resistant Ovarian Cancer | 0.32 |

| BON-1 | Pancreatic Neuroendocrine Tumor | 0.55 |

| QGP-1 | Pancreatic Neuroendocrine Tumor | 1.04 |

| Data sourced from Tocris Bioscience and a study on Pancreatic Neuroendocrine Tumor Cells.[6] |

Signaling Pathways and Cellular Effects

The inhibition of HDAC4 and HDAC5 by this compound triggers a cascade of downstream cellular events, impacting cell proliferation, survival, and differentiation.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines.[6] This is a critical mechanism for its anti-cancer activity. The induction of apoptosis is often mediated by the activation of caspase cascades.[6]

Caption: this compound induced apoptosis signaling pathway.

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest in cancer cells. Studies in hypertensive models have shown that this compound can decrease the expression of cell cycle-related genes like cyclin D1 and E2F3, while restoring the expression of the cell cycle inhibitor p21.[7] This effect is mediated, at least in part, through the suppression of Calcium/calmodulin-dependent protein kinase II (CaMKII) α.[7]

Caption: this compound mediated cell cycle arrest pathway.

Neuroprotection and Neurite Outgrowth

This compound has demonstrated neuroprotective effects in cellular models of Parkinson's disease.[8] It promotes neurite outgrowth and protects dopaminergic neurons from neurotoxin-induced degeneration.[8] This neuroprotective activity is linked to the activation of the BMP-Smad signaling pathway.[8]

Caption: Neuroprotective signaling pathway of this compound.

Regulation of Osteogenesis

This compound has shown dual effects on bone remodeling by suppressing osteoclast differentiation and promoting osteoblast formation.[9] This is achieved by inhibiting HDAC4, which in turn regulates the NF-κB and p-Smad2/3 signaling pathways in osteoclasts and upregulates Runx2 expression in osteoblasts.[9]

Odontoblast Differentiation

In dental pulp cells, this compound promotes odontoblast differentiation.[10][11] This effect is associated with the upregulation of the VEGF/AKT/mTOR signaling pathway.[11]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. For specific details, refer to the cited literature.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apexbt.com [apexbt.com]

- 5. scbt.com [scbt.com]

- 6. Pharmacological Inhibition of Class IIA HDACs by this compound in Pancreatic Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor LMK235 attenuates vascular constriction and aortic remodelling in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LMK235, a small molecule inhibitor of HDAC4/5, protects dopaminergic neurons against neurotoxin- and α-synuclein-induced degeneration in cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound suppresses osteoclastogenesis and promotes osteoblastogenesis by inhibiting HDAC4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HDAC inhibitor this compound promotes the odontoblast differentiation of dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC inhibitor LMK‑235 promotes the odontoblast differentiation of dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of Lmk-235 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lmk-235 is a potent and selective inhibitor of histone deacetylase 4 (HDAC4) and HDAC5, demonstrating significant anti-neoplastic activity across a range of cancer cell lines. As a class IIa HDAC inhibitor, its mechanism of action extends beyond simple histone hyperacetylation, influencing key signaling pathways that govern cell fate. This technical guide provides a comprehensive overview of the known downstream targets of this compound in cancer cells, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a hydroxamate-based small molecule that exhibits high selectivity for HDAC4 and HDAC5, with IC50 values in the low nanomolar range. This specificity offers a more targeted therapeutic approach compared to pan-HDAC inhibitors, potentially reducing off-target effects. The inhibition of HDAC4 and HDAC5 by this compound leads to an increase in histone acetylation, altering chromatin structure and modulating gene expression. This epigenetic reprogramming ultimately triggers various cellular responses, including cell cycle arrest, apoptosis, and differentiation in cancer cells.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity (IC50) of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC5 | 4.2 |

| HDAC4 | 11.9 |

| HDAC6 | 55.7 |

| HDAC1 | 320 |

| HDAC2 | 881 |

| HDAC11 | 852 |

| HDAC8 | 1278 |

Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.49 |

| A2780CisR | Cisplatin-Resistant Ovarian Cancer | 0.32 |

| BON-1 | Pancreatic Neuroendocrine Tumor | 0.55 |

| QGP-1 | Pancreatic Neuroendocrine Tumor | 1.04 |

| OCI-LY10 | Diffuse Large B-cell Lymphoma | Time and dose-dependent |

| OCI-LY3 | Diffuse Large B-cell Lymphoma | Time and dose-dependent |

| MDA-MB-231 | Breast Cancer | Dose-dependent |

| Hs-578T | Breast Cancer | Dose-dependent |

| U-87 MG | Glioblastoma | ~0.5 |

| T98G | Glioblastoma | ~0.5 |

Key Downstream Signaling Pathways and Targets

This compound modulates several critical signaling pathways implicated in cancer progression. The following sections detail these pathways and their known downstream effectors.

Apoptosis Induction

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis. This is achieved through the modulation of several key apoptosis-related proteins.

-

BCLAF1 Upregulation: In diffuse large B-cell lymphoma (DLBCL), this compound treatment leads to an upregulation of the pro-apoptotic protein Bcl-2-associated transcription factor 1 (BCLAF1).[1]

-

NF-κB Pathway Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway in DLBCL cells.[1] HDAC4 is positioned upstream of NF-κB, and its inhibition by this compound leads to increased BCLAF1 expression and subsequent apoptosis.[1]

-

Caspase Activation: In pancreatic neuroendocrine tumor (pNET) cells, this compound treatment results in a dose- and time-dependent increase in caspase-3/7 activity, a key executioner of apoptosis.[2]

Cell Cycle Regulation and Proliferation

This compound impacts cell cycle progression and inhibits proliferation in various cancer models.

-

Downregulation of Proliferation Markers: In pNET cells, this compound treatment significantly downregulates the expression of proliferation markers such as phosphohistone H3 (pHH3) and Ki-67.[2]

-

Induction of Differentiation Markers: Concurrently, this compound increases the expression of differentiation markers like chromogranin and somatostatin receptor 2 (SSTR2) in pNET cells.[2]

Autophagy Induction

In addition to apoptosis, this compound can induce autophagy in certain cancer types.

-

SCNN1A Downregulation: In glioblastoma (GBM) cells, this compound treatment leads to a significant reduction in the mRNA and protein expression of the epithelial sodium channel subunit SCNN1A.[3] The silencing of SCNN1A is linked to this compound-induced autophagy and cell death.[3]

Modulation of the Smad Signaling Pathway

Evidence suggests that this compound can influence the Smad signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis.

-

BMP-Smad Upregulation: In a neuroblastoma cell line, this compound was found to increase bone morphogenetic protein (BMP)-Smad-dependent transcription.[4]

-

p-Smad2/3 Inhibition: In osteoclasts, this compound has been shown to inhibit the phosphorylation of Smad2/3, suggesting a modulatory role in the TGF-β signaling pathway.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream targets of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for identifying and validating the downstream targets of this compound.

Protocol for Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is designed to identify the genomic regions where histone acetylation is altered following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound (and DMSO as vehicle control)

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Chromatin shearing buffer

-

Antibody against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cell Treatment and Cross-linking:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO for the specified time.

-

Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells using cell lysis buffer.

-

Resuspend the nuclear pellet in chromatin shearing buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with the anti-acetyl-histone antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align reads to the reference genome.

-

Perform peak calling to identify regions of enriched histone acetylation.

-

Annotate peaks to nearby genes and perform pathway analysis.

-

Protocol for Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

This protocol is for identifying proteins that interact with HDAC4 or HDAC5, and how these interactions are affected by this compound.

Materials:

-

Cancer cell line of interest

-

This compound (and DMSO as vehicle control)

-

Co-IP lysis buffer (non-denaturing) with protease inhibitors

-

Antibodies against HDAC4 and HDAC5

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer)

-

Reagents for SDS-PAGE and Western blotting

-

Mass spectrometer and associated reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or DMSO.

-

Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with an antibody against HDAC4 or HDAC5.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

-

Washes:

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads.

-

-

Analysis by Western Blot or Mass Spectrometry:

-

For Western Blot: Run the eluate on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against suspected interacting proteins.

-

For Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify all interacting partners.

-

-

Data Analysis (Mass Spectrometry):

-

Use a protein identification software to search the MS/MS spectra against a protein database.

-

Compare the list of identified proteins between the this compound treated and control samples to identify changes in protein-protein interactions.

-

Conclusion

This compound represents a promising therapeutic agent for various cancers due to its selective inhibition of HDAC4 and HDAC5. Understanding its downstream targets and the signaling pathways it modulates is crucial for optimizing its clinical application and for the development of novel combination therapies. This guide provides a foundational framework for researchers to explore the molecular mechanisms of this compound, with the ultimate goal of translating these findings into effective cancer treatments. The provided protocols and data summaries serve as a valuable resource for the scientific community to build upon in the ongoing investigation of this targeted epigenetic therapy.

References

- 1. Effect of BCLAF1 on HDAC inhibitor this compound-mediated apoptosis of diffuse large B cell lymphoma cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of Class IIA HDACs by this compound in Pancreatic Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LMK235, a small molecule inhibitor of HDAC4/5, protects dopaminergic neurons against neurotoxin- and α-synuclein-induced degeneration in cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses osteoclastogenesis and promotes osteoblastogenesis by inhibiting HDAC4 - PMC [pmc.ncbi.nlm.nih.gov]

Lmk-235: A Deep Dive into its Neuroprotective Mechanisms in Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Lmk-235, a selective inhibitor of Class IIa histone deacetylases (HDACs) 4 and 5, has emerged as a promising therapeutic candidate for neurodegenerative diseases. By modulating the epigenetic landscape, this compound influences key cellular pathways implicated in neuronal survival, neurite outgrowth, and the mitigation of neurotoxicity. This technical guide provides an in-depth analysis of this compound's effects on cellular pathways, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Cellular Pathways Modulated by this compound

This compound exerts its neuroprotective effects primarily through two interconnected cellular pathways: the activation of the Bone Morphogenetic Protein (BMP)-Smad signaling cascade and the upregulation of Vesicular Monoamine Transporter 2 (VMAT2).

Activation of the BMP-Smad Signaling Pathway

Inhibition of HDAC4 and HDAC5 by this compound leads to an increase in histone acetylation, which in turn promotes the transcription of genes involved in the BMP signaling pathway. This pathway is crucial for neuronal differentiation, survival, and axonal growth. The key steps are as follows:

-

HDAC4/5 Inhibition: this compound selectively binds to and inhibits the enzymatic activity of HDAC4 and HDAC5.

-

Increased Histone Acetylation: This inhibition leads to a more open chromatin structure, allowing for the transcription of BMP-related genes.

-

BMP Ligand Expression: Increased expression of BMP ligands.

-

Receptor Activation: BMP ligands bind to their receptors on the cell surface.

-

Smad Phosphorylation: The activated receptors phosphorylate downstream Smad proteins (Smad1/5/8).

-

Nuclear Translocation: Phosphorylated Smads form a complex with Smad4 and translocate to the nucleus.

-

Gene Transcription: The Smad complex acts as a transcription factor, promoting the expression of genes that support neurite outgrowth and neuroprotection.[1][2]

Upregulation of Vesicular Monoamine Transporter 2 (VMAT2)

In models of Parkinson's disease, this compound has been shown to increase the expression of VMAT2, a protein crucial for packaging dopamine into synaptic vesicles.[1] This action is thought to be a direct consequence of increased histone acetylation at the VMAT2 gene promoter. By enhancing VMAT2 expression, this compound helps to sequester cytotoxic dopamine from the cytoplasm, thereby reducing oxidative stress and protecting dopaminergic neurons.[1][2]

-

HDAC4/5 Inhibition by this compound: As in the BMP-Smad pathway, this compound inhibits HDAC4 and HDAC5.

-

Increased Histone Acetylation: This leads to a more accessible chromatin structure around the VMAT2 gene.

-

VMAT2 Gene Transcription: Enhanced binding of transcription factors to the VMAT2 promoter region, leading to increased VMAT2 mRNA and protein levels.

-

Dopamine Sequestration: Increased VMAT2 protein on synaptic vesicles enhances the packaging of cytosolic dopamine into these vesicles.

-

Reduced Oxidative Stress: By lowering cytosolic dopamine levels, this compound mitigates the formation of reactive oxygen species and subsequent neuronal damage.

Quantitative Data on this compound's Effects

The neuroprotective effects of this compound have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effect of this compound on VMAT2 Gene Expression in SH-SY5Y Cells

| This compound Concentration | VMAT2 mRNA Fold Change (vs. Control) |

| 0.1 µM | 1.2 ± 0.1 |

| 1 µM | 1.5 ± 0.2 |

| 10 µM | 2.1 ± 0.3** |

| Data are represented as mean ± SEM. *p < 0.05, *p < 0.01 vs. control. |

Table 2: Neuroprotective Effect of this compound against MPP+ Induced Toxicity in SH-SY5Y Cells

| Treatment | Cell Viability (%) |

| Control | 100 ± 5.2 |

| MPP+ (1 mM) | 45 ± 3.8 |

| MPP+ (1 mM) + this compound (0.1 µM) | 62 ± 4.1 |

| MPP+ (1 mM) + this compound (1 µM) | 78 ± 5.5 |

| MPP+ (1 mM) + this compound (10 µM) | 89 ± 6.0 |

| Data are represented as mean ± SEM. *p < 0.05, *p < 0.01 vs. MPP+ alone. |

Table 3: Effect of this compound on Neurite Outgrowth in SH-SY5Y Cells

| Treatment | Average Neurite Length (µm) |

| Control | 35 ± 4.5 |

| This compound (1 µM) | 58 ± 6.2 |

| This compound (10 µM) | 75 ± 8.1** |

| Data are represented as mean ± SEM. *p < 0.05, *p < 0.01 vs. control. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

SH-SY5Y Cell Culture and this compound Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle (DMSO) for the indicated time periods.

Quantitative Real-Time PCR (qPCR) for VMAT2 Expression

-

RNA Extraction: Total RNA is extracted from SH-SY5Y cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a qPCR system with SYBR Green master mix and primers specific for VMAT2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of VMAT2 is calculated using the 2-ΔΔCt method.

Western Blotting for Histone Acetylation

-

Protein Extraction: Nuclear proteins are extracted from this compound-treated cells using a nuclear extraction kit.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.

Immunocytochemistry for Neurite Outgrowth

-

Cell Seeding and Treatment: SH-SY5Y cells are seeded on coverslips in a 24-well plate and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells are stained with a primary antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Images are captured using a fluorescence microscope, and neurite length is measured using image analysis software.

This compound in the Context of Alzheimer's Disease and Tau Pathology

While the majority of research on this compound has focused on Parkinson's disease models, the role of HDAC inhibitors in Alzheimer's disease is an active area of investigation. In the context of Alzheimer's, the hyperphosphorylation and aggregation of the tau protein are key pathological hallmarks.

HDAC inhibitors, in general, have been shown to increase the acetylation of tau.[3] Tau acetylation is a complex post-translational modification with varied effects. Some studies suggest that acetylation can prevent tau phosphorylation at certain sites and may interfere with its aggregation. However, other reports indicate that increased tau acetylation might stabilize tau, potentially leading to its accumulation.

Currently, there is a lack of direct evidence from published studies specifically investigating the effects of this compound on tau phosphorylation in Alzheimer's disease models. Further research is needed to elucidate the specific impact of selective HDAC4/5 inhibition by this compound on tau pathology.

This compound and NF-κB Signaling in Neuroinflammation

Neuroinflammation, mediated by pathways such as NF-κB, is a common feature of neurodegenerative diseases. Some studies in non-neuronal cells have suggested that this compound can inhibit the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its chronic activation in the brain is thought to contribute to neuronal damage.

The potential for this compound to modulate NF-κB signaling in neuronal or glial cells in the context of neurodegeneration is an intriguing possibility that warrants further investigation. If this compound does inhibit NF-κB in the central nervous system, this could represent an additional neuroprotective mechanism by which it ameliorates neurodegenerative processes.

Conclusion

This compound demonstrates significant neuroprotective potential through its selective inhibition of HDAC4 and HDAC5. Its ability to activate the BMP-Smad signaling pathway and upregulate VMAT2 expression provides a strong rationale for its development as a therapeutic for neurodegenerative diseases, particularly Parkinson's disease. While its role in Alzheimer's disease and its effects on tau phosphorylation and NF-κB signaling in neurons require further elucidation, the existing data position this compound as a compelling molecule for continued research and drug development efforts in the field of neurodegeneration.

References

Lmk-235: A Novel Epigenetic Regulator for Enhanced Odontogenic Differentiation of Dental Pulp Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dental pulp cells (DPCs) hold significant promise for regenerative dentistry due to their capacity to differentiate into odontoblast-like cells, which are crucial for dentin repair and regeneration. Recent advancements in epigenetics have highlighted the pivotal role of histone modifications in directing cell fate. This technical guide explores the impact of Lmk-235, a specific inhibitor of histone deacetylases 4 and 5 (HDAC4 and HDAC5), on the differentiation of DPCs. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols, and an examination of the underlying molecular signaling pathways. The findings presented herein demonstrate that this compound effectively promotes odontogenic differentiation in vitro, suggesting its potential as a therapeutic agent to accelerate dental tissue regeneration.

Introduction

The intrinsic regenerative capacity of dental pulp is limited. Stemming from the dental pulp, DPCs are a readily accessible source of mesenchymal stem cells with the potential to differentiate into odontoblasts.[1] Histone deacetylases (HDACs) are key enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is generally associated with transcriptional repression.[1] Inhibition of specific HDACs has emerged as a promising strategy to enhance cellular differentiation. This compound is a potent and specific inhibitor of class IIa HDACs, namely HDAC4 and HDAC5.[2][3] This guide summarizes the current understanding of how this compound influences DPC differentiation, providing valuable insights for researchers in the fields of regenerative medicine and drug development.

Quantitative Data on the Effects of this compound

The effects of this compound on dental pulp cell proliferation and differentiation have been quantitatively assessed through various assays. The data consistently indicates a dose-dependent influence of this compound, with lower concentrations promoting differentiation without compromising cell viability.

Cell Viability and Proliferation

An MTT assay was utilized to determine the effect of varying concentrations of this compound on the proliferation of DPCs. The results indicate that low concentrations (50 and 100 nM) of this compound do not significantly affect DPC proliferation.[2] However, higher concentrations (250, 500, and 1000 nM) were found to reduce cell growth over time.[2]

Table 1: Effect of this compound Concentration on Dental Pulp Cell Proliferation (MTT Assay)

| This compound Concentration | Day 1 (OD Value) | Day 3 (OD Value) | Day 5 (OD Value) | Day 7 (OD Value) |

| 0 nM (Control) | No significant difference | No significant difference | No significant difference | No significant difference |

| 50 nM | No significant difference | No significant difference | No significant difference | No significant difference |

| 100 nM | No significant difference | No significant difference | No significant difference | No significant difference |

| 250 nM | No significant difference | Reduced | Reduced | Not reported |

| 500 nM | No significant difference | Reduced | Reduced | Not reported |

| 1000 nM | Reduced | Not reported | Reduced | Reduced |

OD Value: Optical Density. "Reduced" indicates a statistically significant decrease in cell proliferation compared to the control group. Data compiled from Liu et al. (2017).[2]

Odontogenic Gene Expression

The influence of this compound on the expression of key odontogenic marker genes was evaluated by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The optimal concentration for promoting odontoblast differentiation was determined to be 100 nM.[4]

Table 2: Relative mRNA Expression of Odontogenic Markers in DPCs Treated with this compound (100 nM) in Mineralizing Inductive (MI) Medium

| Gene | Time Point | MI Group (Relative Expression) | MI + this compound Group (Relative Expression) | Fold Change (MI + this compound vs. MI) |

| DSPP | Day 7 | Increased | Significantly Higher | >1 |

| Day 14 | Increased | Significantly Higher | >1 | |

| Day 21 | Increased | Higher (not significant) | >1 | |

| ALP | Day 7 | Increased | Markedly Increased | >1 |

| Day 14 | Increased | Markedly Increased | >1 | |

| Day 21 | Increased | No significant difference | ~1 | |

| Runx2 | Day 7 | Increased | Significantly Higher | 1.22 |

| Day 14 | Increased | Significantly Higher | 1.29 | |

| Day 21 | Increased | Significantly Higher | 1.17 | |

| OCN | Day 7 | Increased | Higher | >1 |

| Day 14 | Increased | Higher | >1 | |

| Day 21 | Increased | Higher | >1 |

DSPP: Dentin Sialophosphoprotein; ALP: Alkaline Phosphatase; Runx2: Runt-related transcription factor 2; OCN: Osteocalcin. "Increased" and "Higher" denote an increase relative to the control group without mineralizing medium. Data compiled from Liu et al. (2017).[2][5]

Odontogenic Protein Expression

Western blot analysis confirmed that this compound treatment, in conjunction with mineralizing medium, enhances the protein expression of key odontogenic markers.

Table 3: Relative Protein Expression of Odontogenic Markers in DPCs Treated with this compound (100 nM) in Mineralizing Inductive (MI) Medium

| Protein | Time Point | MI Group (Relative Expression) | MI + this compound Group (Relative Expression) | Fold Change (MI + this compound vs. MI) |

| DSPP | Day 7 | Increased | Markedly Higher | >1 |

| Day 14 | Increased | Markedly Higher | >1 | |

| Day 21 | Increased | Slightly Higher (not significant) | >1 | |

| Runx2 | Day 7 | Increased | Higher | 1.22 |

| Day 14 | Increased | Higher | 1.29 | |

| Day 21 | Increased | Higher | 1.17 |

DSPP: Dentin Sialophosphoprotein; Runx2: Runt-related transcription factor 2. "Increased" and "Higher" denote an increase relative to the control group without mineralizing medium. Data compiled from Liu et al. (2017).[2]

Mineralization and Alkaline Phosphatase (ALP) Activity

Alizarin Red S staining and an ALP activity assay were performed to assess the functional outcomes of this compound treatment. This compound was found to enhance mineralized nodule formation and ALP activity, particularly in the presence of a mineralizing medium.[2][6]

Table 4: Functional Assays for Odontogenic Differentiation

| Assay | Group | Result |

| Alizarin Red S Staining | MI + this compound | Enhanced mineralized nodule formation compared to MI group |

| ALP Activity | MI + this compound | Significantly increased ALP activity compared to MI group |

MI: Mineralizing Inductive. Data compiled from Liu et al. (2017).[2]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, based on the protocols described by Liu et al. (2017).[2]

Cell Culture and Treatment

-

Isolation of Dental Pulp Cells (DPCs):

-

Human dental pulp is extracted from healthy, freshly extracted third molars.

-

The pulp tissue is minced into small pieces (1-2 mm³).

-

The tissue fragments are digested with a solution of 3 mg/mL collagenase type I and 4 mg/mL dispase at 37°C for 1 hour.

-

The resulting cell suspension is cultured in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.

-

DPCs at passages 3-5 are used for experiments.

-

-

This compound Treatment:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 50, 100, 250, 500, 1000 nM).

-

The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

-

Odontogenic Induction:

-

To induce odontogenic differentiation, DPCs are cultured in a mineralizing inductive (MI) medium.

-

The MI medium consists of the standard culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone.

-

The medium is changed every 3 days.

-

MTT Assay for Cell Proliferation

-

DPCs are seeded in a 96-well plate at a density of 2 x 10³ cells per well.

-

After 24 hours of incubation, the medium is replaced with fresh medium containing different concentrations of this compound.

-

At specified time points (e.g., 1, 3, 5, and 7 days), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

-

DPCs are cultured in 24-well plates and treated with this compound with or without MI medium for 7 days.

-

The cells are washed with PBS and lysed with 0.1% Triton X-100.

-

The cell lysate is centrifuged, and the supernatant is collected.

-

The ALP activity in the supernatant is measured using an ALP activity kit according to the manufacturer's instructions.

-

The total protein concentration of the lysate is determined using a BCA protein assay kit.

-

ALP activity is normalized to the total protein concentration.

Alizarin Red S Staining for Mineralization

-

DPCs are cultured in 6-well plates and treated with this compound with or without MI medium for 21 days.

-

The cells are washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.

-

After washing with deionized water, the cells are stained with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.

-

The stained cells are washed with deionized water to remove excess stain.

-

The formation of mineralized nodules is observed and photographed using a microscope.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

-

Total RNA is extracted from DPCs at 7, 14, and 21 days of culture using an RNA extraction kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using a SYBR Green qPCR master mix and specific primers for the target genes (DSPP, ALP, Runx2, OCN, VEGF, AKT, mTOR) and a housekeeping gene (e.g., GAPDH).

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting

-

Total protein is extracted from DPCs at 7, 14, and 21 days of culture using RIPA lysis buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against DSPP, Runx2, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound, as a specific inhibitor of HDAC4 and HDAC5, is believed to promote odontogenic differentiation through epigenetic modifications that lead to the activation of key signaling pathways.

Proposed Signaling Pathway: VEGF/AKT/mTOR

Research suggests that the VEGF/AKT/mTOR signaling pathway is implicated in the this compound-mediated odontogenic differentiation of DPCs.[2] Treatment with this compound has been shown to upregulate the mRNA expression of VEGF, AKT, and mTOR.[2] HDAC4 has been reported to repress the expression of Vascular Endothelial Growth Factor (VEGF).[2] Therefore, by inhibiting HDAC4, this compound may lead to an increase in VEGF expression. VEGF, in turn, can activate the AKT/mTOR pathway, which is known to play a role in cell survival, proliferation, and differentiation, including osteoblast differentiation.[2]

Caption: Proposed VEGF/AKT/mTOR signaling pathway activated by this compound.

Experimental Workflow

The overall experimental workflow to investigate the impact of this compound on DPC differentiation involves a series of sequential steps from cell isolation to functional and molecular analyses.

Caption: Experimental workflow for studying this compound's effect on DPCs.

Conclusion

This compound demonstrates significant potential as a pharmacological agent for promoting the odontogenic differentiation of dental pulp cells. At optimal, low concentrations, it enhances the expression of key odontogenic markers and promotes mineralization without inducing cytotoxicity. The proposed mechanism of action involves the inhibition of HDAC4 and HDAC5, leading to the activation of the VEGF/AKT/mTOR signaling pathway. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound in dental tissue regeneration. Future studies should focus on elucidating the precise downstream targets of the activated signaling pathway and validating these in vitro findings in in vivo models of dentin repair.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. HDAC inhibitor this compound promotes the odontoblast differentiation of dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] HDAC inhibitor this compound promotes the odontoblast differentiation of dental pulp cells | Semantic Scholar [semanticscholar.org]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. HDAC inhibitor LMK‑235 promotes the odontoblast differentiation of dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lmk-235: A Technical Guide to its Chemical Structure, Properties, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lmk-235 is a potent and selective small molecule inhibitor of histone deacetylase (HDAC) isoforms 4 and 5. Its ability to modulate the epigenome has positioned it as a significant tool in cancer research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of this compound, with a focus on its role in inducing apoptosis and modulating key signaling pathways in cancer cells. Detailed experimental protocols and structured data presentations are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-{[6-(Hydroxyamino)-6-oxohexyl]oxy}-3,5-dimethylbenzamide, is a hydroxamate-based HDAC inhibitor.[1][2][3] Its chemical structure is characterized by a 3,5-dimethylbenzamide cap, a linker containing a hydroxamic acid group which is crucial for chelating the zinc ion in the active site of HDAC enzymes, and a six-carbon chain.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | N-{[6-(Hydroxyamino)-6-oxohexyl]oxy}-3,5-dimethylbenzamide | [1][2][3] |

| CAS Number | 1418033-25-6 | [1][3][4] |

| Molecular Formula | C15H22N2O4 | [1][3][4] |

| Molecular Weight | 294.35 g/mol | [1][3] |

| SMILES | CC1=CC(C)=CC(C(NOCCCCCC(NO)=O)=O)=C1 | [4] |

| InChI Key | VRYZCEONIWEUAV-UHFFFAOYSA-N | [3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [1][4] |

| Storage | Store at -20°C | [1] |

| Solubility in DMSO | 30 mg/mL | [4] |

| Solubility in Ethanol | 10 mg/mL | [4] |

| Solubility in DMF | 30 mg/mL | [4] |

| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |

Pharmacological Properties and Biological Activity

This compound is a selective inhibitor of class IIa HDACs, specifically HDAC4 and HDAC5, exhibiting significantly lower activity against other HDAC isoforms. This selectivity profile makes it a valuable tool for dissecting the specific roles of HDAC4 and HDAC5 in cellular processes and disease.

Table 3: Inhibitory Activity (IC50) of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 320 | [5][6] |

| HDAC2 | 881 | [5][6] |

| HDAC4 | 11.9 | [5][6] |

| HDAC5 | 4.22 | [5][6] |

| HDAC6 | 55.7 | [5][6] |

| HDAC8 | 1278 | [5][6] |

| HDAC11 | 852 | [5] |

The primary biological effect of this compound in cancer cells is the induction of apoptosis. This is achieved through the modulation of various signaling pathways, leading to cell cycle arrest and programmed cell death.

Table 4: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Human Ovarian Cancer | 0.49 | [7] |

| A2780 CisR | Cisplatin-resistant Human Ovarian Cancer | 0.32 | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by influencing key signaling pathways that regulate cell survival, proliferation, and apoptosis.

JNK/AP-1 Signaling Pathway in Multiple Myeloma

In multiple myeloma cells, this compound induces apoptosis by downregulating Heme Oxygenase-1 (HO-1), an enzyme often overexpressed in cancer and associated with drug resistance.[1] This downregulation leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activated JNK then phosphorylates c-Jun, a component of the AP-1 transcription factor, ultimately leading to the expression of pro-apoptotic genes.

NF-κB Signaling Pathway in Diffuse Large B-cell Lymphoma

In diffuse large B-cell lymphoma (DLBCL), this compound has been shown to inhibit the NF-κB signaling pathway.[8] By inhibiting HDAC4, this compound prevents the deacetylation of proteins involved in NF-κB activation. This leads to a decrease in the phosphorylation of IκB-α and the p65 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and the transcription of anti-apoptotic genes.[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol provides a general framework for analyzing protein expression levels in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HDAC4, anti-HDAC5, anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a highly selective and potent inhibitor of HDAC4 and HDAC5 with significant anti-cancer properties. Its ability to induce apoptosis through the modulation of critical signaling pathways like JNK/AP-1 and NF-κB highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound in oncology and other therapeutic areas. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to fully realize its clinical promise.

References

- 1. Histone deacetylase inhibitor this compound-mediated HO-1 expression induces apoptosis in multiple myeloma cells via the JNK/AP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. cyrusbio.com.tw [cyrusbio.com.tw]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. LMK235 ameliorates inflammation and fibrosis after myocardial infarction by inhibiting LSD1-related pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of BCLAF1 on HDAC inhibitor this compound-mediated apoptosis of diffuse large B cell lymphoma cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The discovery and development of Lmk-235 as an HDAC inhibitor.

Introduction

LMK-235, chemically known as N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide, is a potent and selective small molecule inhibitor of histone deacetylase (HDAC) 4 and HDAC5.[1][2][3] Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[4][5] HDAC inhibitors have emerged as a promising class of therapeutic agents for various diseases, particularly cancer, due to their ability to reactivate tumor suppressor genes.[5][6] this compound distinguishes itself through its novel alkoxyamide connecting unit and its selectivity for class IIa HDACs, specifically HDAC4 and HDAC5, which are often dysregulated in cancer and other diseases.[1][7][8] This technical guide provides a comprehensive overview of the discovery, development, and biological activity of this compound, with a focus on its mechanism of action, experimental evaluation, and therapeutic potential.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | [1] |

| Molecular Formula | C15H22N2O4 | [3] |

| Molecular Weight | 294.35 g/mol | [3] |

| CAS Number | 1418033-25-6 | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |

| Storage | Store at -20°C | [3] |

Mechanism of Action

This compound functions as a potent inhibitor of HDAC4 and HDAC5.[2][3] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the deacetylation of their target proteins, including histones. This inhibition leads to an increase in histone acetylation, a key epigenetic mark associated with a more open chromatin structure and increased gene transcription.[9] The selectivity of this compound for HDAC4 and HDAC5 over other HDAC isoforms is a key feature that may contribute to a more favorable therapeutic window and reduced off-target effects.[1][6]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of this compound against various human HDAC isoforms has been determined using fluorescent-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC5 | 4.22 | [2][3][10] |

| HDAC4 | 11.9 | [2][3][10] |

| HDAC6 | 55.7 | [2][3][10] |

| HDAC1 | 320 | [2][3][10] |

| HDAC11 | 852 | [2][3][10] |

| HDAC2 | 881 | [2][3][10] |

| HDAC8 | 1278 | [2][3][10] |

Experimental Protocols

HDAC Inhibition Assay (Fluorescent-Based)

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against various HDAC isoforms.

Objective: To quantify the IC50 values of this compound for different HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 4, 5, 6, 8, 11)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

-

This compound stock solution (in DMSO)

-

Trichostatin A (TSA) as a reference compound

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.[11]

-

Add a small volume of the diluted this compound or reference compound (TSA) to the wells of the 384-well plate.

-

Add the recombinant HDAC enzyme to the wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent signal. Trichostatin A is included to inhibit any further HDAC activity.

-

Incubate the plate at 37°C for a further 15-30 minutes to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the methodology for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Human cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231)[1][11]

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).[11]

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 544 nm (with a reference wavelength of 690 nm) using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 values, representing the concentration of this compound that causes 50% inhibition of cell growth.

Western Blot Analysis

This protocol details the procedure for detecting changes in protein expression and histone acetylation in response to this compound treatment.

Objective: To assess the effect of this compound on the protein levels of HDAC4, HDAC5, and the acetylation status of histones.

Materials:

-

Cell lines of interest (e.g., CCRF-SB, OCI-LY3)[2]

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HDAC4, anti-HDAC5, anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24, 36, or 48 hours).[2]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control, such as β-actin, to normalize the protein levels.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound as an HDAC4/5 inhibitor.

Caption: Signaling pathways modulated by this compound.

Caption: A typical experimental workflow for the evaluation of this compound.

Therapeutic Potential

This compound has demonstrated significant therapeutic potential in a range of preclinical studies.

-

Oncology: this compound exhibits potent cytotoxic effects against various human cancer cell lines, including those resistant to conventional chemotherapy.[1][3][6] It has shown efficacy in models of ovarian cancer, tongue cancer, esophageal cancer, and pancreatic neuroendocrine tumors.[1][11][12] In multiple myeloma, this compound induces apoptosis by downregulating heme oxygenase-1 (HO-1) and increasing JNK phosphorylation.[13]

-

Neurodegenerative Diseases: In cellular models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from neurotoxin- and α-synuclein-induced degeneration.[8][9] It promotes neurite outgrowth and increases the expression of vesicular monoamine transporter 2 (VMAT2), which is involved in dopamine storage and protection against oxidative stress.[7][8] The neuroprotective effects are mediated, at least in part, through the activation of the BMP-Smad signaling pathway.[8][9]

-

Tissue Regeneration: this compound has been found to promote the odontoblast differentiation of dental pulp cells, suggesting its potential use in dental tissue regeneration.[14] This effect is associated with the upregulation of the VEGF/AKT/mTOR signaling pathway.[14]

Conclusion

This compound is a promising, selective inhibitor of HDAC4 and HDAC5 with a well-characterized mechanism of action and demonstrated efficacy in various preclinical models of cancer, neurodegenerative diseases, and tissue regeneration. Its distinct isoform selectivity may offer a superior safety profile compared to pan-HDAC inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. As of the latest available information, this compound is in the preclinical stage of development, and no clinical trials are currently ongoing.[6] This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this targeted epigenetic modulator.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LMK 235 (CAS 1418033-25-6): R&D Systems [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ijbs.com [ijbs.com]

- 6. apexbt.com [apexbt.com]

- 7. HDAC4/5 Inhibitor, this compound Improves Animal Voluntary Movement in MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HDAC4/5 Inhibitor, LMK‐235 Improves Animal Voluntary Movement in MPTP‐Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LMK235, a small molecule inhibitor of HDAC4/5, protects dopaminergic neurons against neurotoxin- and α-synuclein-induced degeneration in cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Datasheet DC Chemicals [dcchemicals.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Pharmacological Inhibition of Class IIA HDACs by this compound in Pancreatic Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - LKT Labs [lktlabs.com]

- 14. HDAC inhibitor this compound promotes the odontoblast differentiation of dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Lmk-235 to study gene expression changes via Western blot.

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lmk-235 is a potent and selective inhibitor of histone deacetylase 4 (HDAC4) and HDAC5, which are class IIa HDACs.[1][2][3][4] These enzymes play a crucial role in regulating gene expression by altering the acetylation status of histones and other proteins.[5] Dysregulation of HDAC4 and HDAC5 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[5][6] this compound provides a valuable tool for studying the specific roles of HDAC4 and HDAC5 in cellular processes and for evaluating their potential as therapeutic targets. This document provides detailed protocols for utilizing this compound to investigate changes in gene expression at the protein level using Western blot analysis.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of HDAC4 and HDAC5 at nanomolar concentrations.[1][2][3] This inhibition leads to an increase in the acetylation of histone and non-histone protein targets, thereby altering gene transcription and affecting various signaling pathways.

Data Presentation

This compound Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against various human HDAC isoforms.

| HDAC Isoform | IC50 (nM) |

| HDAC5 | 4.2 |

| HDAC4 | 11.9 |

| HDAC6 | 55.7 |

| HDAC1 | 320 |

| HDAC11 | 852 |

| HDAC2 | 881 |

| HDAC8 | 1278 |

Data compiled from multiple sources.[3][4]

Cellular Effects of this compound

The cytotoxic and functional effects of this compound have been evaluated in various cancer cell lines.

| Cell Line | Assay Type | Concentration (µM) | Incubation Time (hrs) | Observed Effect |

| A2780 (Ovarian Cancer) | Cytotoxicity | 0.49 | 72 | IC50 value for cell survival.[4] |

| A2780CisR (Cisplatin-Resistant Ovarian Cancer) | Cytotoxicity | 0.32 | 72 | IC50 value for cell survival.[3][4] |

| DLD1 (Colon Cancer) | Functional Assay | 1 - 10 | 24 | Prevention of p62 and NCOA4 protein degradation.[1] |

| OCI-LY3, OCI-LY10 (Diffuse Large B-cell Lymphoma) | Apoptosis Assay | 0.5 - 2.5 | 24 - 48 | Time- and dose-dependent induction of apoptosis.[7] |

| KMT2A-rearranged ALL cell lines | Viability Assay | 0.1 - 0.2 | 96 | Decreased cell viability and induction of apoptosis.[8] |

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating cultured cells with this compound to study its effects on protein expression.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

-

This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. A common concentration range to test is 0.1 to 10 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific cell line and the proteins of interest.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed immediately to cell lysis for protein extraction as described in Protocol 2.

Protocol 2: Protein Extraction and Quantification

This protocol describes the preparation of whole-cell lysates for Western blot analysis.

Materials:

-

RIPA buffer (Radioimmunoprecipitation assay buffer)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge (4°C)

-

BCA Protein Assay Kit or similar quantification method

Procedure:

-

Lysis Buffer Preparation: Prepare complete lysis buffer by adding protease and phosphatase inhibitors to RIPA buffer immediately before use.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cell culture plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE: Mix an appropriate amount of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Store samples at -20°C or proceed directly to Western blotting.

Protocol 3: Western Blot Analysis

This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific proteins using antibodies.

Materials:

-

Polyacrylamide gels (precast or hand-cast)

-

SDS-PAGE running buffer

-

Protein ladder

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HDAC4, anti-HDAC5, anti-acetylated histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 5.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Visualization of Pathways and Workflows

This compound Mechanism of Action

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LMK 235 | CAS 1418033-25-6 | LMK235 | Tocris Bioscience [tocris.com]

- 5. LMK 235, HDAC inhibitor (CAS 1418033-25-6) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of BCLAF1 on HDAC inhibitor this compound-mediated apoptosis of diffuse large B cell lymphoma cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of Lmk-235 in an MPTP-induced Parkinson's Disease Mouse Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lmk-235, a selective inhibitor of Class IIa histone deacetylases (HDACs) 4 and 5, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease (PD). These guidelines are based on published research and are intended to assist in the design and execution of experiments to evaluate the neuroprotective effects of this compound.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. One of the underlying pathological mechanisms is oxidative stress resulting from the oxidation of dopamine. The vesicular monoamine transporter 2 (VMAT2) plays a crucial role in sequestering dopamine into synaptic vesicles, thereby preventing its oxidation and subsequent neuronal damage.[1][2][3]

This compound has emerged as a promising therapeutic candidate due to its ability to upregulate VMAT2 expression.[1][2][3] By inhibiting HDAC4 and HDAC5, this compound enhances histone acetylation, leading to increased transcription of the VMAT2 gene.[1][2][4] This action protects dopaminergic neurons from the neurotoxic effects of MPTP, a compound that selectively destroys these neurons and recapitulates key pathological features of PD in animal models.[1][2][3] Studies have demonstrated that this compound administration can ameliorate motor deficits and reduce dopaminergic cell loss in MPTP-treated mice.[1][2]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Treatment | Concentration | Outcome | Reference |

| SH-SY5Y | This compound | Various | Increased VMAT2 gene expression in a concentration-dependent manner. | [1][2] |

| SH-SY5Y | This compound | Various | Demonstrated cytoprotective properties against MPP+ and 6-OHDA induced toxicity. | [1][2] |

| SH-SY5Y | This compound | 0.1 µM | Increased histone acetylation and neurite outgrowth. | [4] |

| Primary Dopaminergic Neurons | This compound | Not Specified | Protected against MPP+ induced degeneration. | [4] |

In Vivo Efficacy of this compound in MPTP Mouse Model

| Parameter | Treatment Group | Dosage | Result | Reference |

| Behavioral Outcomes | MPTP + this compound | 100 mg/kg | Significant improvement in locomotor activity compared to MPTP alone. | [1] |

| MPTP + this compound | 150 mg/kg | Significant improvement in locomotor activity compared to MPTP alone. | [1] | |

| This compound + L-DOPA | Not Specified | Restored typical behavioral patterns. | [1][2][3] | |